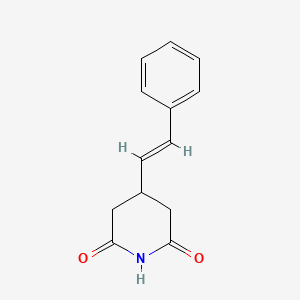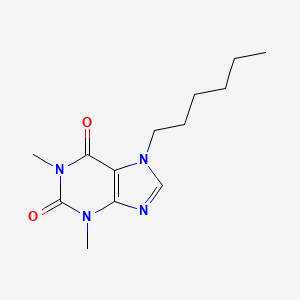
7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C16H27N5O2 It belongs to the class of purine derivatives and is structurally related to xanthine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding xanthine derivative. The reaction conditions often include the use of hexyl halides and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Similar in structure but lacks the hexyl group.
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione: Another xanthine derivative with different substituents.
Uniqueness
7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other xanthine derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
1028-36-0 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-9-14-11-10(17)12(18)16(3)13(19)15(11)2/h9H,4-8H2,1-3H3 |
InChI Key |
OZKLIYQJGTXFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


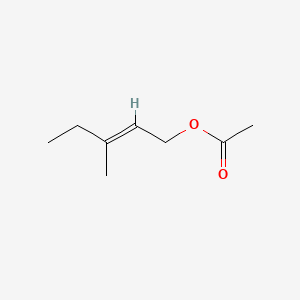
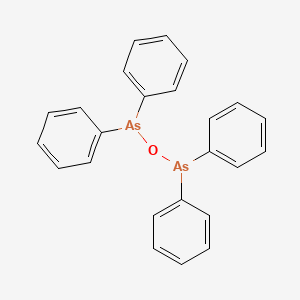
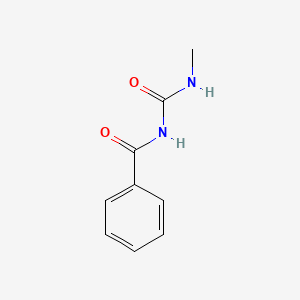
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

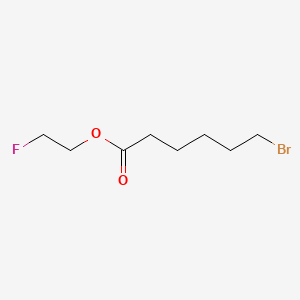
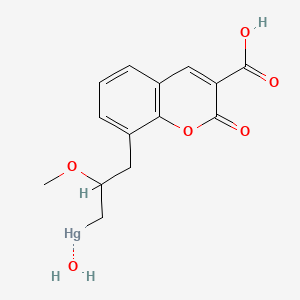
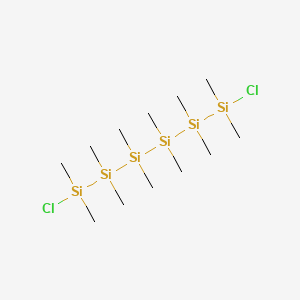
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
